4-[[2-(2-anilino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid
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Overview
Description
The compound identified as “4-[[2-(2-anilino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[[2-(2-anilino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid” involves multiple steps, each requiring precise reaction conditions. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected based on the desired chemical structure.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired product formation.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.
Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“4-[[2-(2-anilino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
“4-[[2-(2-anilino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “4-[[2-(2-anilino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
Properties
IUPAC Name |
4-[[2-(2-anilino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-15(19-13-8-6-11(7-9-13)17(24)25)10-14-16(23)21-18(26-14)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,22)(H,24,25)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGKJURSKCRMFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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